

Stereochemical Architecture and Synthetic Utility of 2-Hydroxycyclohexanecarboxylic Acid

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Compound of Interest

Compound Name:	2-Hydroxycyclohexanecarboxylic acid
CAS No.:	17502-32-8
Cat. No.:	B1209147

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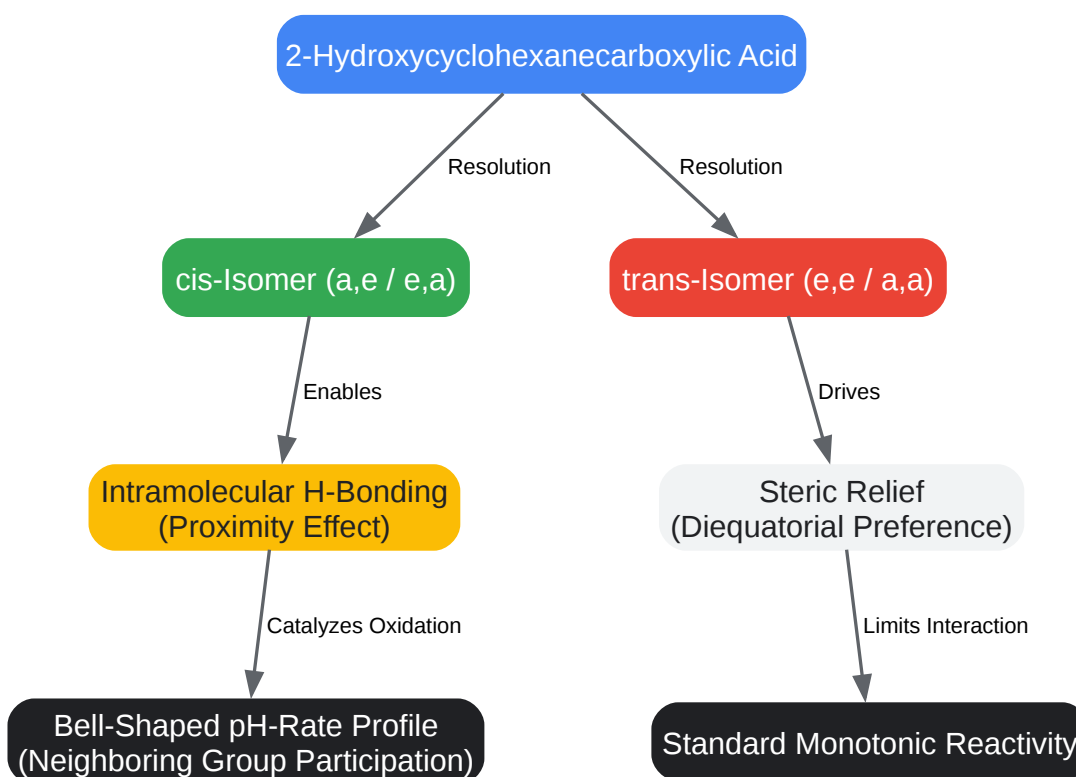
Executive Summary

2-Hydroxycyclohexanecarboxylic acid (2-HCCA) is a highly versatile, bifunctional cyclic scaffold utilized extensively in organic synthesis, peptidomimetics, and modern drug development[1][2]. The presence of adjacent hydroxyl and carboxylic acid groups on a cyclohexane ring generates two chiral centers, yielding four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R)[1]. The relative spatial orientation of these groups—defined as cis or trans—dictates the molecule's conformational dynamics, intramolecular hydrogen bonding capacity, and chemical reactivity. This whitepaper provides an in-depth technical analysis of the structural mechanics, synthetic methodologies, and pharmaceutical applications of 2-HCCA.

Conformational Dynamics & Stereochemical Logic

The cyclohexane ring of 2-HCCA adopts a chair conformation to minimize torsional and angle strain[1]. The relative orientation of the C1-carboxylic acid and C2-hydroxyl groups fundamentally alters the molecule's physicochemical behavior.

- cis-Isomers ((1R,2S) and (1S,2R)): In the cis configuration, one substituent occupies an axial position while the other is equatorial (a,e or e,a)[1]. This geometry forces the hydroxyl and carboxyl groups into close spatial proximity, facilitating robust intramolecular hydrogen bonding[3]. This proximity effect directly influences reactivity. For example, during aqueous permanganate oxidation, the cis-isomer exhibits a unique bell-shaped pH-rate profile[3]. The neighboring carboxylate ion actively participates in the removal of the hydrogen atom from the alcoholic carbon, a catalytic mechanism impossible in geometries where the groups are distal[3].
- trans-Isomers ((1R,2R) and (1S,2S)): To minimize 1,3-diaxial interactions, the trans-isomer predominantly adopts a diequatorial (e,e) conformation[1]. Because the functional groups point away from each other, intramolecular hydrogen bonding is severely restricted, resulting in standard, monotonic reactivity profiles[3].



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Logical flow linking 2-HCcA stereochemistry to conformational stability and oxidative reactivity.

Quantitative Physicochemical Data

The following table summarizes the core physical and chemical properties of 2-HCcA, highlighting data critical for extraction and formulation.

Property	Value	Structural Implication
Molecular Formula	C ₇ H ₁₂ O ₃	Bifunctional cyclic system
Molecular Weight	144.17 g/mol	Low molecular weight scaffold
CAS Number	609-69-8 (Mixture)[4]	Commercially available as cis/trans mix
Melting Point	67.0 – 71.0 °C[4]	Solid at room temperature
pKa (Predicted)	4.95 ± 0.28[2]	Weak acid; dictates extraction pH
Appearance	White to almost white powder[4]	High purity crystalline form

Synthetic Methodologies & Self-Validating Protocols

While catalytic hydrogenation of salicylic acid is a common route to yield a predominantly cis-mixture, the synthesis of 2-HCcA via epoxide ring-opening offers superior control over functional group tolerance.

Protocol: Synthesis via Epoxide Ring-Opening and Carboxylation

This protocol details the conversion of cyclohexene oxide to 2-HCcA using a Grignard-mediated carboxylation strategy[5].

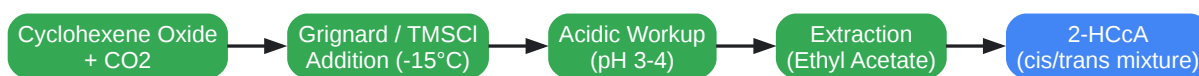
Step-by-Step Methodology:

- Solvation: Dissolve 100 mol of cyclohexene oxide in 50 L of N-methylpyrrolidone (NMP)[5].

- Causality: NMP is a highly polar aprotic solvent that effectively solvates the magnesium intermediates, stabilizing the transition state without donating protons that would quench the reaction.
- Metalation: Under continuous stirring, slowly add 120 mol of magnesium powder, maintaining the reaction temperature strictly between -15 °C and -5 °C[5].
 - Causality: Cryogenic control is mandatory to prevent the runaway exothermic polymerization of the epoxide.
- Carboxylation & Trapping: Vent carbon dioxide (CO₂) gas into the system while adding 180 mol of trimethylchlorosilane (TMSCl) dropwise[5].
 - Causality: CO₂ acts as the electrophilic carboxylating agent. TMSCl acts as an in situ trapping agent, capturing the resulting alkoxide as a silyl ether. This prevents retro-aldol-type side reactions and drives the carboxylation equilibrium forward.
- Acidic Quench: Filter the reaction mixture and slowly add the filtrate to a 1 N hydrochloric acid solution, adjusting the pH to 3-4[5].
 - Causality: This specific pH is strategically chosen based on the molecule's pKa (4.95). It protonates the carboxylate to its free acid form while simultaneously hydrolyzing the TMS ether back to the free hydroxyl group.
- Extraction: Extract the aqueous layer with 80 L of ethyl acetate in two portions, wash with half-saturated brine, and concentrate via distillation[5].

“

System Validation Checkpoint: The success of the TMS ether cleavage and carboxylic acid protonation is self-validated by phase separation. If the pH is insufficiently acidic (>4.5), the carboxylate remains partially ionized and water-soluble, leading to an emulsion and poor organic recovery. A clean, rapid phase separation into ethyl acetate confirms successful protonation.



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Step-by-step synthetic workflow for 2-HCcA via epoxide ring opening and carboxylation.

Analytical Characterization: NMR Stereochemical Assignment

Differentiating the cis and trans isomers is achieved non-destructively via ^1H Nuclear Magnetic Resonance (NMR) spectroscopy[6]. The coupling constants (

-values) between the adjacent protons on C1 (CH-COOH) and C2 (CH-OH) are highly diagnostic[6].

- For the trans-isomer (diequatorial groups): The protons on C1 and C2 are both in axial positions. According to the Karplus equation, a dihedral angle of $\sim 180^\circ$ between two axial protons results in a large coupling constant (Hz).
- For the cis-isomer (axial-equatorial groups): The protons on C1 and C2 are in an equatorial-axial relationship. The dihedral angle is $\sim 60^\circ$, resulting in a significantly smaller coupling constant (

Hz).

“

System Validation Checkpoint: This stereochemical assignment is self-validating. The splitting pattern of the C2 proton will immediately flag an incorrect assignment; a multiplet exhibiting two large

-couplings (>9 Hz) mathematically necessitates an axial-axial proton arrangement, exclusively confirming the trans (e,e) isomer without the need for complex derivatization.

Applications in Drug Development

The rigid, well-defined stereochemistry of 2-HCcA makes it an invaluable building block in modern pharmacology[2].

Immuno-Oncology: Arginase Inhibitors

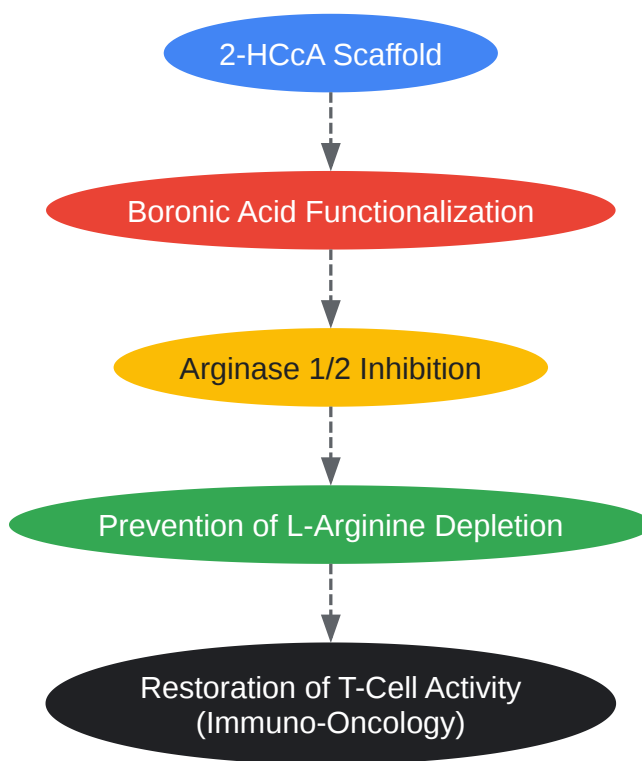
Tumor-associated myeloid cells secrete Arginase 1 and 2, which deplete L-arginine in the tumor microenvironment, effectively starving and suppressing CD8+ T-cells[7]. 2-HCcA derivatives are utilized as core scaffolds to synthesize highly potent arginase inhibitors[7]. By appending boronic acid moieties to the cyclohexane ring, researchers create transition-state analogs that bind tightly to the binuclear manganese cluster in the arginase active site, restoring T-cell activity[7][8].

Peptidomimetics: Constrained Amino Acids

The 2-HCcA scaffold is used to synthesize conformationally constrained serine analogues, such as 1-amino-**2-hydroxycyclohexanecarboxylic acids** (c6Ser)[9]. By locking the hydroxyl and carboxyl groups into specific geometries, these constrained amino acids can be incorporated into therapeutic peptides to force specific secondary structures (like

-helices or

-turns), drastically improving both target binding affinity and resistance to proteolytic degradation[9].



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Mechanism of action for 2-HCcA-derived arginase inhibitors in immuno-oncology.

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